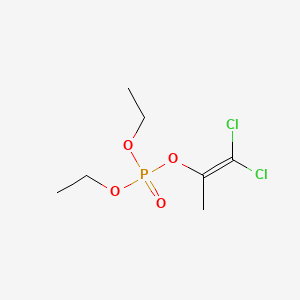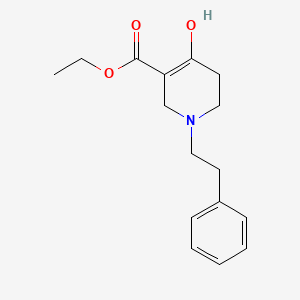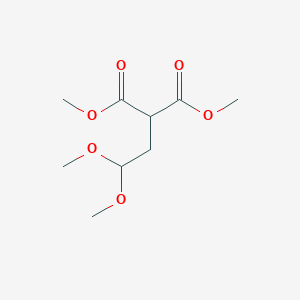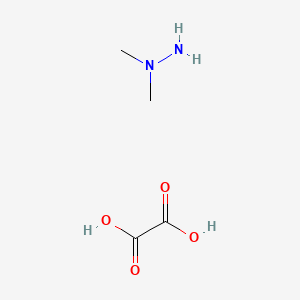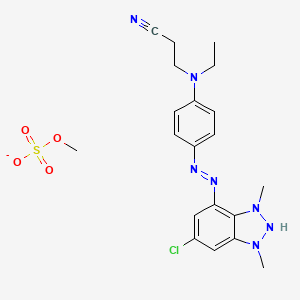
Benzyl(dibromomethyl)phenylstibane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(dibromomethyl)phenylstibane is an organoantimony compound characterized by the presence of a benzyl group, a dibromomethyl group, and a phenyl group attached to an antimony atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dibromomethyl)phenylstibane typically involves the reaction of triphenylstibine with benzyl bromide in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) under reflux conditions. The general reaction scheme is as follows:
Ph3Sb+BnBr+NBS→Ph2Sb(Bn)(CBr2H)
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled synthesis. The use of photochemical bromination techniques can also be employed to enhance the yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzylic alcohols or carboxylic acids.
Substitution: The compound can participate in electrophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxyl or amino groups.
Reduction: Reduction of the dibromomethyl group can yield benzyl(phenyl)stibane derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products Formed:
- Benzylic alcohols
- Benzoic acids
- Substituted benzyl(phenyl)stibane derivatives .
Applications De Recherche Scientifique
Benzyl(dibromomethyl)phenylstibane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of antimony-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Benzyl(dibromomethyl)phenylstibane involves its interaction with molecular targets through the antimony atom. The compound can form coordination complexes with various ligands, influencing biochemical pathways and catalytic processes. The dibromomethyl group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
- Benzyl(phenyl)stibane
- Dibromomethyl(phenyl)stibane
- Triphenylstibine
Comparison: Benzyl(dibromomethyl)phenylstibane is unique due to the presence of both benzyl and dibromomethyl groups, which confer distinct reactivity and chemical properties. Compared to Benzyl(phenyl)stibane, the dibromomethyl group in this compound allows for additional substitution and oxidation reactions, making it a versatile reagent in organic synthesis .
Propriétés
Numéro CAS |
38611-73-3 |
|---|---|
Formule moléculaire |
C14H13Br2Sb |
Poids moléculaire |
462.82 g/mol |
Nom IUPAC |
benzyl-(dibromomethyl)-phenylstibane |
InChI |
InChI=1S/C7H7.C6H5.CHBr2.Sb/c1-7-5-3-2-4-6-7;1-2-4-6-5-3-1;2-1-3;/h2-6H,1H2;1-5H;1H; |
Clé InChI |
MSPGVDDRHLLJNL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C[Sb](C2=CC=CC=C2)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-[4-(2-Phenylethenyl)phenyl]acridine-2,7-diamine](/img/structure/B14673009.png)
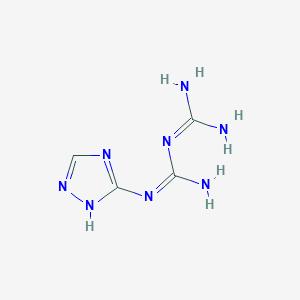
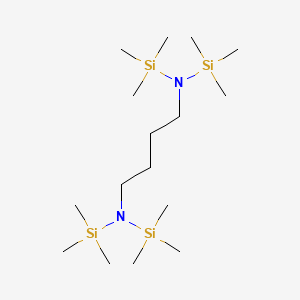
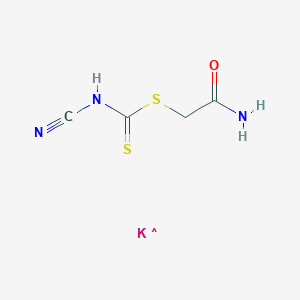
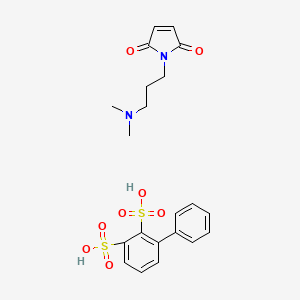
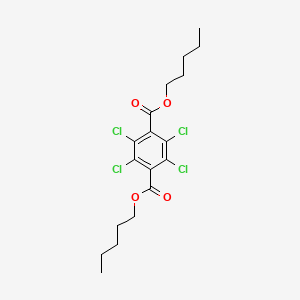
![2-Amino-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14673044.png)
